Euscaphic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

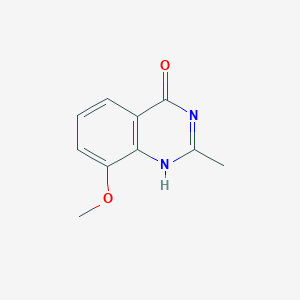

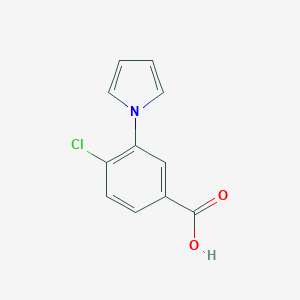

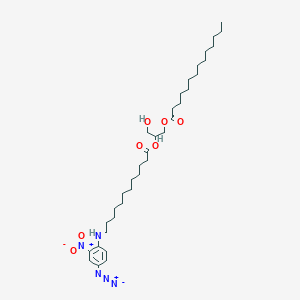

Euscaphic acid, also known as jacarandic acid or tormentic acid, is a pentacyclic triterpenoid. It is characterized by its urs-12-en-28-oic acid structure, substituted by hydroxy groups at positions 2, 3, and 19. This compound is naturally found in the leaves of Rosa laevigata and other medicinal plants . This compound exhibits various biological activities, including anti-inflammatory, anticoagulant, and antioxidant effects .

科学研究应用

Euscaphic acid has a wide range of scientific research applications:

Chemistry: Used as a marker compound for quality control in the analysis of medicinal plants.

Biology: Investigated for its anti-inflammatory, anticoagulant, and antioxidant properties.

Medicine: Studied for its potential therapeutic effects in treating conditions like atopic dermatitis and non-Hodgkin lymphoma

Industry: Utilized in the development of health functional foods due to its anti-fatigue properties.

作用机制

Target of Action

Euscaphic acid, a triterpene derived from the root of the R. alceaefolius Poir, primarily targets DNA polymerases . It inhibits calf DNA polymerase α (pol α) and rat DNA polymerase β (pol β) . These enzymes are crucial for DNA replication and repair, thus playing a significant role in cell proliferation and survival .

Mode of Action

This compound interacts with its targets, DNA polymerases, by inhibiting their activity . This inhibition leads to a decrease in DNA replication and repair, which can result in cell cycle arrest and apoptosis . Additionally, this compound has been found to protect vascular endothelial cells against hypoxia-induced apoptosis via the PI3K/AKT or ERK 1/2 signaling pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit enzymes involved in glucose metabolism, which can normalize plasma glucose and insulin levels . Furthermore, it has been found to act on the IL-17 and PPAR signaling pathways, thereby exerting anti-inflammatory effects .

Result of Action

This compound has multiple molecular and cellular effects. It has been found to reduce the expression of inflammatory cytokines and activation of transcription factors . It also reduces critical factors for pruritus such as immunoglobulin E hyperproduction, mast cell invasion, and interleukin-33 expression . In addition, it has been shown to ameliorate fatigue by enhancing anti-oxidative and anti-inflammatory properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of atopic dermatitis, the effectiveness of this compound can be affected by factors such as the presence of allergens, the state of the skin barrier, and individual immune responses . .

准备方法

Synthetic Routes and Reaction Conditions: Euscaphic acid can be extracted from natural sources such as the leaves of Rosa laevigata. The extraction process typically involves the use of organic solvents like methanol, chloroform, and dimethyl sulfoxide . The compound is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials followed by purification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the quantification and quality control of this compound in industrial settings .

化学反应分析

Types of Reactions: Euscaphic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered functional groups .

相似化合物的比较

- Ursolic acid

- Oleanolic acid

- Corosolic acid

- Maslinic acid

Euscaphic acid stands out for its potent anti-inflammatory and antitumor properties, making it a valuable compound for further research and potential therapeutic applications.

属性

CAS 编号 |

53155-25-2 |

|---|---|

分子式 |

C30H48O5 |

分子量 |

488.7 g/mol |

IUPAC 名称 |

(1R,2R,4aS,6aR,6aS,6bR,10S,11R,12aR,14bR)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20?,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 |

InChI 键 |

OXVUXGFZHDKYLS-SPQMEPECSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O |

手性 SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@H]2[C@]1(C)O)C)C(=O)O |

规范 SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O |

外观 |

Powder |

熔点 |

270 - 271 °C |

Key on ui other cas no. |

53155-25-2 |

物理描述 |

Solid |

同义词 |

(2alpha,3beta)-isomer of euscaphic acid 2alpha-acetyl tormentic acid euscaphic acid jacarandic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)

![2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B19134.png)

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)